1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
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Overview
Description
1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₆H₁₆Cl₂O₃. It is a chlorinated aromatic ether, characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 3-(3-methoxyphenoxy)propanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,3-dichlorobenzene is reacted with 3-(3-methoxyphenoxy)propanol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated aromatic compounds.
Scientific Research Applications
1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways: It may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene
- 1,4-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
Comparison
1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-12-5-2-6-13(11-12)20-9-4-10-21-16-14(17)7-3-8-15(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUXXTCQJHHTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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